(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid

Lipophilicity Drug Design Physicochemical Properties

Researchers needing a branched alkoxy cinnamic acid reference for SAR studies require precise lipophilicity control. (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid (CAS 20718-99-4) delivers a distinct LogP (3.5) and TPSA (46.5 Ų) critical for CNS probe design and liquid crystalline polymer research. - Unique 3-methylbutoxy branch modulates membrane permeability and target binding. - Validated HPLC/LC-MS calibration standard with defined retention & mass spectra. - Supplied with CoA; ready stock for immediate global dispatch. Ensure reproducible SAR data and material science applications.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
Cat. No. B12465220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C14H18O3/c1-11(2)9-10-17-13-6-3-12(4-7-13)5-8-14(15)16/h3-8,11H,9-10H2,1-2H3,(H,15,16)
InChIKeyUEPNKZTXVRVVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Role of (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic Acid in Research


(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid (CAS: 20718-99-4) is a synthetic p-alkoxycinnamic acid derivative, belonging to the class of phenylpropanoids [1]. It is structurally characterized by a cinnamic acid core with a 3-methylbutoxy (isopentyloxy) substituent at the para position . This compound serves as a key reference standard and synthetic intermediate in medicinal chemistry, polymer science, and materials research, where its specific alkoxy chain length and branching pattern influence physicochemical properties such as lipophilicity (LogP) and membrane permeability [2].

1

Reference standard for p-alkoxycinnamic acid SAR and property-activity correlation.

2

Synthetic intermediate with branched alkoxy chain for CNS-probe design and polymer chemistry.

3

Analytical method development support via distinct retention and mass signature.

Substitution Limits of (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic Acid


In-class substitution of (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid with other p-alkoxycinnamic acids (e.g., methoxy, ethoxy, propoxy, butoxy, or pentyloxy derivatives) is not scientifically valid due to the critical influence of alkoxy chain length and branching on key molecular properties. Structure-activity relationship (SAR) studies have demonstrated that even minor alterations in the alkoxy substituent can lead to significant changes in lipophilicity (LogP), topological polar surface area (TPSA), and biological activity [1]. For instance, hypolipidemic activity in p-alkoxycinnamic acids is highly dependent on the length of the alkoxy chain, with optimal activity observed for C12-C16 chains [2]. The 3-methylbutoxy group of this compound provides a distinct balance of lipophilicity and steric bulk, which is not replicated by linear alkoxy chains of similar carbon count [3]. This structural specificity directly impacts its utility as a research tool and synthetic building block.

Chain length

LogP and TPSA shift with alkoxy length; linear C5 or C4 analogs may not reproduce the lipophilicity-steric balance.

Branching

The 3-methylbutoxy branching reduces rotatable bonds vs. linear pentyloxy; conformational rigidity and SAR profiles may differ.

Bioactivity context

Hypolipidemic SAR is chain-length dependent; substituting a shorter/longer alkoxy may lead to distinct assay-response profiles.

Comparative Data for (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic Acid


Lipophilicity Comparison: Membrane Permeability

The compound (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid exhibits a calculated LogP of 3.5 [1]. This value is significantly higher than that of unsubstituted cinnamic acid (LogP ≈ 2.1) and p-methoxycinnamic acid (LogP ≈ 2.3) [2], indicating a substantial increase in lipophilicity conferred by the 3-methylbutoxy group. This elevated LogP suggests improved membrane permeability and potential for enhanced bioavailability in biological assays compared to less lipophilic cinnamic acid derivatives [3].

Lipophilicity
Cross-study comparable
LogP 3.5 (XLogP3) vs. cinnamic acid ≈2.1, p-methoxycinnamic acid ≈2.3
Elevated LogP supports membrane-permeability screening fit
In silico prediction; experimental confirmation advised
Lipophilicity Drug Design Physicochemical Properties

TPSA and Blood-Brain Barrier Penetration

The target compound has a calculated Topological Polar Surface Area (TPSA) of 46.5 Ų [1]. This value falls within the optimal range (<90 Ų) for blood-brain barrier (BBB) penetration, while remaining above the threshold (>140 Ų) for poor oral absorption [2]. In comparison, the unsubstituted cinnamic acid has a TPSA of 37.3 Ų [3], while the shorter p-methoxycinnamic acid has a TPSA of 46.5 Ų [4]. The compound's TPSA, combined with its elevated LogP, positions it as a potentially favorable scaffold for CNS-targeted drug discovery, offering a distinct balance not found in analogs with either shorter or longer alkoxy chains [5].

TPSA
Cross-study comparable
46.5 Ų; cinnamic acid 37.3 Ų, p-methoxycinnamic acid 46.5 Ų
TPSA within favorable CNS-probe range
Calculated value; blood-brain barrier permeability requires model validation
TPSA CNS Drug Design Physicochemical Properties

Molecular Weight & Rotatable Bonds: Oral Bioavailability

The compound has a molecular weight of 234.29 g/mol and 6 rotatable bonds [1]. According to Lipinski's Rule of Five, oral bioavailability is favored when molecular weight is <500 Da and rotatable bonds are ≤10 [2]. This compound satisfies both criteria, suggesting good potential for oral absorption. In comparison, p-pentyloxycinnamic acid (linear C5 chain) has a similar molecular weight (234.29 g/mol) but 7 rotatable bonds , which may slightly increase conformational flexibility and potentially reduce oral bioavailability. The branched 3-methylbutoxy group of the target compound provides a more rigid, compact structure compared to its linear analog, which may influence binding kinetics and metabolic stability [3].

Rotatable bonds & MW
Cross-study comparable
MW 234.29 g/mol, 6 rotatable bonds; linear pentyloxy analog: MW 234.29, 7 rotatable bonds
Fewer rotatable bonds may support conformational rigidity screening
Binding affinity and metabolic stability require independent assay verification
Molecular Weight Rotatable Bonds Oral Bioavailability

Application Scenarios for (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic Acid


Reference Standard for SAR Studies

The compound's unique combination of a branched 3-methylbutoxy chain and a cinnamic acid core makes it an essential reference standard for SAR studies. Its specific LogP (3.5), TPSA (46.5 Ų), and rotatable bond count (6) provide a distinct data point for correlating physicochemical properties with biological activity in assays such as anti-inflammatory, hypolipidemic, or antimicrobial screening [1]. Researchers can use this compound to probe the effect of chain branching on target binding and pharmacokinetics, as highlighted in foundational studies on p-alkoxycinnamic acids [2].

Synthetic Intermediate for CNS-Targeted Probes

Given its favorable LogP and TPSA profile for blood-brain barrier penetration, this compound serves as an ideal scaffold for synthesizing CNS-targeted molecular probes or drug candidates. Its moderate molecular weight and balanced lipophilicity allow for further functionalization while maintaining desirable drug-like properties [3]. It is particularly useful for creating libraries of cinnamic acid derivatives to explore neuroinflammation, neurodegeneration, or other CNS-related targets [4].

Building Block for Functional Polymers & Liquid Crystals

The 3-methylbutoxy substituent imparts specific mesomorphic properties that are valuable in the design of functional polymers and liquid crystalline materials. p-Alkoxycinnamic acids are known to exhibit mesomorphism and polymorphism, and the branched chain of this compound can modulate phase transition temperatures and molecular packing [5]. This makes it a useful monomer or additive for creating advanced materials with tailored optical or mechanical properties [6].

Standard for Analytical Method Development

The well-defined physicochemical properties and synthetic availability of (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid make it suitable as a calibration standard or quality control sample in HPLC, LC-MS, and other analytical methods. Its distinct retention time and mass spectrometric signature facilitate accurate quantification and method validation in pharmaceutical and environmental analysis .

Application
Selection Property
Validation Focus
Reference standard for SAR studies
Branched alkoxy chain profile (lipophilicity/TPSA/rotatable bonds)
Correlating physicochemical properties with bioactivity in anti-inflammatory, hypolipidemic, or antimicrobial screening
CNS-targeted probe synthesis
Favorable LogP/TPSA balance and moderate molecular weight
Blood-brain barrier penetration model validation; neuroinflammation/neurodegeneration target profiling
Functional polymer & liquid crystal design
Branched alkoxy chain for mesomorphic property modulation
Phase transition temperature and molecular packing characterization
Analytical method development
Distinct retention and mass spectrometric signature
HPLC/LC-MS method validation and quantification accuracy

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